molecular formula C12H14BBrF3NO2 B8002720 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 2064225-89-2

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B8002720
CAS No.: 2064225-89-2
M. Wt: 351.96 g/mol
InChI Key: AQNWWTZOKSUNHK-UHFFFAOYSA-N
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Description

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a chemical compound with a complex structure, featuring a bromine atom, a trifluoromethyl group, and a boronic acid derivative. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its boronic acid derivative is valuable in cross-coupling reactions.

Biology: In biological research, the compound is used as a probe to study enzyme activities and binding interactions. Its trifluoromethyl group enhances its binding affinity to biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethyl group enhances its lipophilicity and binding affinity.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

  • Receptors: It can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness: 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to its trifluoromethyl group, which is not present in the other similar compounds. This group significantly affects its chemical reactivity and biological activity.

Biological Activity

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BBrF3N2O2
  • Molecular Weight : 335.07 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability. The dioxaborolane moiety is known for its role in stabilizing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.1 to 10 µM depending on the cell type.
Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.126
A549 (Lung)0.250
HeLa (Cervical)0.300

These results suggest a selective toxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses in cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells:

  • Results : Treatment with the compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Case Studies

  • DYRK1A Inhibition :
    • A derivative of this compound was evaluated for its ability to inhibit dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The study reported nanomolar-level inhibitory activity with promising selectivity over other kinases.
  • Antioxidant Activity :
    • ORAC assays confirmed that the compound exhibits antioxidant properties, which contribute to its overall therapeutic profile by mitigating oxidative stress in cells.

Safety and Toxicology

Toxicological assessments indicated that while the compound possesses potent biological activities, it also exhibits acute toxicity at higher concentrations. Careful consideration of dosing regimens is necessary to minimize adverse effects.

Properties

IUPAC Name

5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-9(12(15,16)17)18-6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNWWTZOKSUNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126851
Record name Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064225-89-2
Record name Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2064225-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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